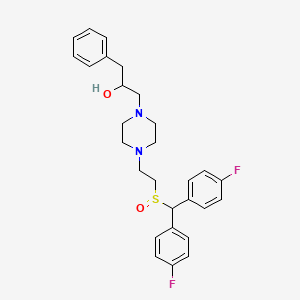

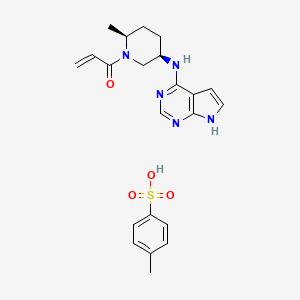

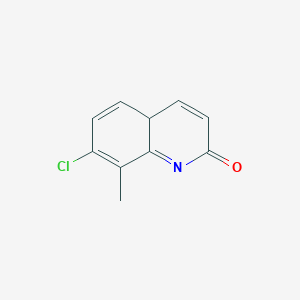

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JJC8-088 is a dopamine reuptake inhibitor derived from the wakefulness-promoting agent modafinil. It has a significantly higher affinity for the dopamine transporter compared to modafinil, making it a potent compound in the field of psychostimulant research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of JJC8-088 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the bis(4-fluorophenyl)methylsulfinyl group and its subsequent attachment to a piperazine ring. The final step involves the addition of a phenylpropan-2-ol group to complete the structure .

Industrial Production Methods: Industrial production methods for JJC8-088 are not well-documented in the public domain. it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the bis(4-fluorophenyl)methylsulfinyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of JJC8-088 include various organic solvents, acids, and bases. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of JJC8-088 depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

It has shown promise in reducing cocaine self-administration in animal models, making it a potential candidate for developing medications for substance use disorders . Additionally, JJC8-088 has been investigated for its effects on dopamine levels in the brain, which could have implications for treating conditions such as depression and attention deficit hyperactivity disorder .

Mecanismo De Acción

JJC8-088 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the synaptic cleft. It stabilizes the dopamine transporter in an outward-facing open conformation, similar to the mechanism of action of cocaine . This results in potent psychostimulant effects and robust increases in dopamine levels in the nucleus accumbens .

Comparación Con Compuestos Similares

Similar Compounds:

- Modafinil

- RDS3-094

- JJC8-089

- JJC8-091

Uniqueness: Compared to modafinil, JJC8-088 has a substantially higher affinity for the dopamine transporter, making it a more potent dopamine reuptake inhibitor . Unlike modafinil and other analogues, which are atypical dopamine reuptake inhibitors, JJC8-088 is a typical cocaine-like dopamine reuptake inhibitor . This unique characteristic makes it a valuable compound for studying the effects of dopamine reuptake inhibition and developing potential treatments for psychostimulant use disorders .

Propiedades

Fórmula molecular |

C28H32F2N2O2S |

|---|---|

Peso molecular |

498.6 g/mol |

Nombre IUPAC |

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]-3-phenylpropan-2-ol |

InChI |

InChI=1S/C28H32F2N2O2S/c29-25-10-6-23(7-11-25)28(24-8-12-26(30)13-9-24)35(34)19-18-31-14-16-32(17-15-31)21-27(33)20-22-4-2-1-3-5-22/h1-13,27-28,33H,14-21H2 |

Clave InChI |

MACFTPBZAOCTFN-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CC4=CC=CC=C4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

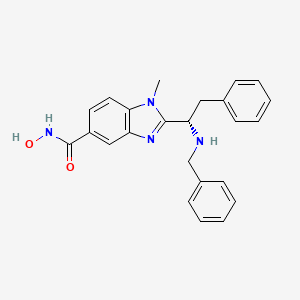

![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)

![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)